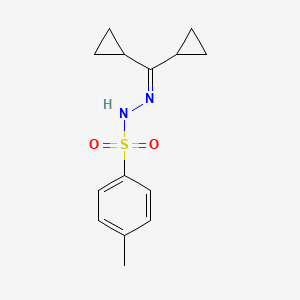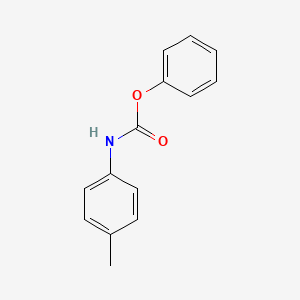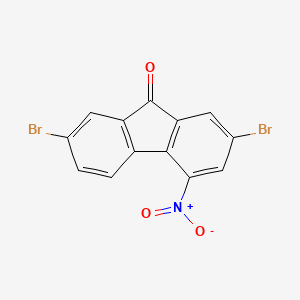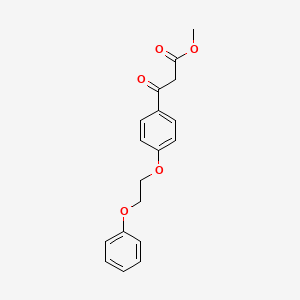
1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two chlorinated phenyl groups attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,6-dichloroaniline with 2,4,6-trichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-Dichloroaniline+2,4,6-Trichlorophenyl isocyanate→this compound
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Substitution: Various substituted urea derivatives.
Oxidation: Oxidized phenyl derivatives.
Reduction: Reduced phenyl derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)methylurea
- 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)thiourea
- 1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)carbamate
Uniqueness
1-(2,6-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea is unique due to its specific arrangement of chlorinated phenyl groups and urea moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
106472-26-8 |
|---|---|
Fórmula molecular |
C13H7Cl5N2O |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-(2,6-dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H7Cl5N2O/c14-6-4-9(17)12(10(18)5-6)20-13(21)19-11-7(15)2-1-3-8(11)16/h1-5H,(H2,19,20,21) |
Clave InChI |
OUMBVHQIWMEVCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)







